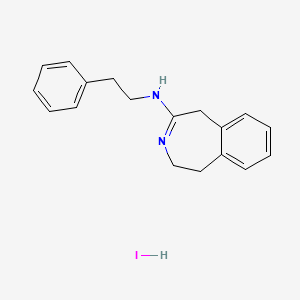
4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide is a complex organic compound with a unique structure that includes a benzazepine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the Benzazepine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Phenylethyl Group: This step usually involves nucleophilic substitution reactions.
Formation of the Amine Group: This can be done through reductive amination or other suitable methods.
Conversion to Monohydriodide Salt: This final step involves the reaction of the amine with hydroiodic acid to form the monohydriodide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydro-1H-3-benzazepin-2-amine: Lacks the phenylethyl group.
N-(2-phenylethyl)-1H-3-benzazepin-2-amine: Lacks the dihydro modification.
1H-3-benzazepin-2-amine: Lacks both the phenylethyl group and the dihydro modification.
Uniqueness
4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide is unique due to the combination of the benzazepine core, the phenylethyl group, and the dihydro modification
Propiedades
Número CAS |
121771-79-7 |
|---|---|
Fórmula molecular |
C18H21IN2 |
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
N-(2-phenylethyl)-2,5-dihydro-1H-3-benzazepin-4-amine;hydroiodide |
InChI |
InChI=1S/C18H20N2.HI/c1-2-6-15(7-3-1)10-12-19-18-14-17-9-5-4-8-16(17)11-13-20-18;/h1-9H,10-14H2,(H,19,20);1H |
Clave InChI |
GIYGVKOUKURFKV-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(CC2=CC=CC=C21)NCCC3=CC=CC=C3.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



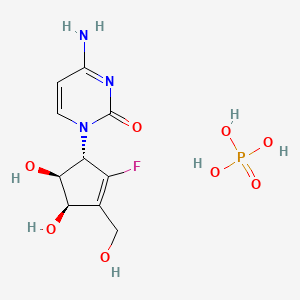


![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1-oxo-2,3-dihydrocyclopenta[b]indol-3-yl]acetic acid](/img/structure/B12783984.png)
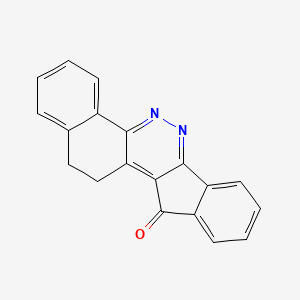

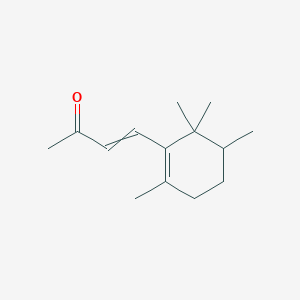
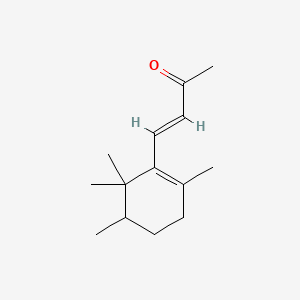

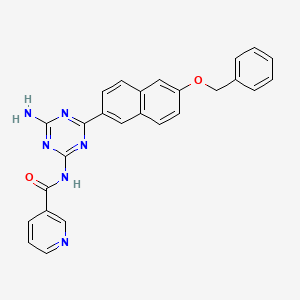
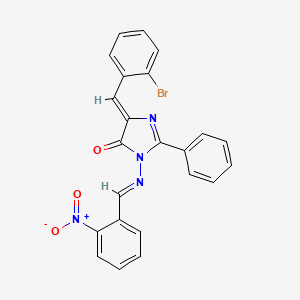
![3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-acetyloxyethylcarbamoyl)-2,4,6-triiodobenzoic acid](/img/structure/B12784022.png)

